molecular formula C25H18FN3O4 B2733999 N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-33-5

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2733999
CAS No.: 877657-33-5
M. Wt: 443.434
InChI Key: LMELLGOAIRQDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O4 and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity Compounds structurally related to the specified acetamide have been investigated for their Src kinase inhibitory activities and potential anticancer effects. A study on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated inhibitory effects on Src kinase, a critical enzyme in cancer proliferation pathways, showing promise in treating various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Peripheral Benzodiazepine Receptor (PBR) Imaging Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards the peripheral benzodiazepine receptors (PBRs), indicating potential applications in neurodegenerative disorder imaging through positron emission tomography (PET) (Fookes et al., 2008).

Translocator Protein (TSPO) Imaging Radioligands for imaging the translocator protein (18 kDa) with PET have been developed, highlighting the utility of related compounds in neuroinflammation studies and the potential for diagnosing and monitoring neurological diseases (Dollé et al., 2008).

Anti-inflammatory Activity Another area of research includes the synthesis of derivatives with anti-inflammatory properties, as demonstrated by N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed significant activity in preclinical models (Sunder & Maleraju, 2013).

Metabolic Stability Improvement Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involves structurally similar compounds to enhance metabolic stability, offering insights into designing more effective therapeutic agents (Stec et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with acetic anhydride and benzylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal and acetic anhydride to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "acetic anhydride", "benzylamine", "N,N-dimethylacetamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-yl)acetic acid.", "Step 2: Cyclization of the intermediate with acetic anhydride and benzylamine in the presence of a suitable catalyst such as triethylamine to form the intermediate N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Reaction of the intermediate with N,N-dimethylacetamide dimethyl acetal and acetic anhydride in the presence of a suitable catalyst such as DMAP to form the final product N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS No.

877657-33-5

Molecular Formula

C25H18FN3O4

Molecular Weight

443.434

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c26-17-10-12-18(13-11-17)29-24(31)23-22(19-8-4-5-9-20(19)33-23)28(25(29)32)15-21(30)27-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)

InChI Key

LMELLGOAIRQDLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.